(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a methylpiperazine group and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the methylpiperazine group and the quinoxaline moiety. Key steps in the synthesis may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylpiperazine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative reacts with 4-methylpiperazine.
Attachment of the Quinoxaline Moiety: This can be done through coupling reactions, such as Suzuki or Stille coupling, using quinoxaline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the piperidine or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-(quinoxalin-2-ylmethyl)piperidin-3-ol: Similar structure but lacks the methyl group on the quinoxaline moiety.
(3R,4R)-4-(piperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol: Similar structure but lacks the methyl group on the piperazine ring.
Uniqueness
The presence of both the methylpiperazine group and the methylquinoxaline moiety in (3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol makes it unique compared to its analogs. These structural features may contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-15-18(22-17-6-4-3-5-16(17)21-15)13-24-8-7-19(20(26)14-24)25-11-9-23(2)10-12-25/h3-6,19-20,26H,7-14H2,1-2H3/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRETVYBHNWBQ-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CCC(C(C3)O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CC[C@H]([C@@H](C3)O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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